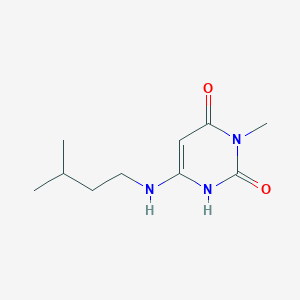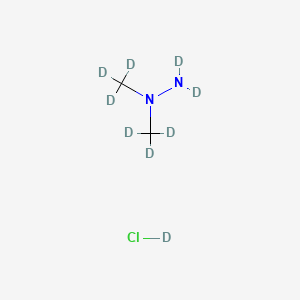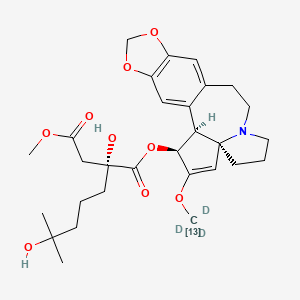
5-Fluoro-2-(4-hydroxyphenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(4-hydroxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position and a hydroxyphenyl group at the 2nd position on the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-hydroxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(4-hydroxyphenyl)benzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(4-hydroxyphenyl)benzoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(4-hydroxyphenyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The fluorine atom and hydroxyphenyl group contribute to its reactivity and binding affinity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-hydroxybenzoic acid: This compound is similar in structure but lacks the hydroxyphenyl group.
4-Fluorobenzoic acid: It has a fluorine atom at the 4th position but lacks the hydroxyphenyl group.
2-(4-Fluorobenzoyl)benzoic acid: This compound has a fluorobenzoyl group instead of a hydroxyphenyl group.
Uniqueness
5-Fluoro-2-(4-hydroxyphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a hydroxyphenyl group on the benzoic acid core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
1181639-48-4 |
|---|---|
Fórmula molecular |
C13H9FO3 |
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
5-fluoro-2-(4-hydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H9FO3/c14-9-3-6-11(12(7-9)13(16)17)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) |
Clave InChI |
AKYGIAGRMPTTRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


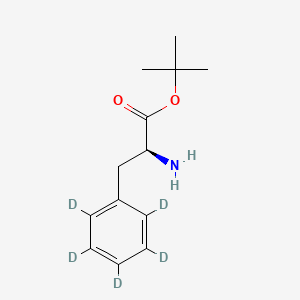
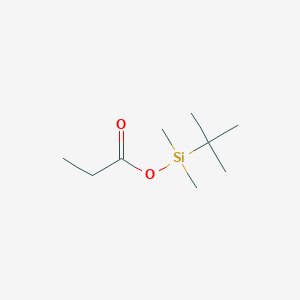
![(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13446260.png)

